Phlinoside B
Description
Phlinoside B is a phenylethanoid glycoside (PhG) first isolated from Phlomis armeniaca and Scutellaria salviifolia . Structurally, it features a β-(3-hydroxy,4-methoxyphenyl)ethyl core linked to a glycosyl moiety. Key structural characteristics include:
- Core structure: A dihydroxy aromatic system (3,4-dihydroxyphenyl ethanol), critical for its bioactivity .
- Glycosylation: A triglycosidic chain comprising β-xylopyranosyl-(1→2)-α-rhamnopyranosyl-(1→3)-β-glucopyranoside .
- Acyl groups: Unlike other phlinosides, this compound lacks additional acyl modifications (e.g., caffeoyl or feruloyl groups), which are common in related compounds .
Its bioactivity is attributed to the para-dihydroxy aromatic system, which facilitates redox interactions and modulates cellular pathways .
Properties
CAS No. |
129097-46-7 |
|---|---|
Molecular Formula |
C34H44O19 |
Molecular Weight |
756.7 g/mol |
IUPAC Name |
[(2R,3R,4R,5R,6R)-4-[(2S,3R,4R,5R,6S)-4,5-dihydroxy-6-methyl-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H44O19/c1-14-24(42)26(44)31(53-32-27(45)25(43)21(40)13-48-32)34(49-14)52-30-28(46)33(47-9-8-16-3-6-18(37)20(39)11-16)50-22(12-35)29(30)51-23(41)7-4-15-2-5-17(36)19(38)10-15/h2-7,10-11,14,21-22,24-40,42-46H,8-9,12-13H2,1H3/b7-4+/t14-,21+,22+,24-,25-,26+,27+,28+,29+,30+,31+,32-,33+,34-/m0/s1 |
InChI Key |
UDHCHDJLZGYDDM-UVQMCPPLSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(CO5)O)O)O)O)O |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C=CC3=CC(=C(C=C3)O)O)CO)OCCC4=CC(=C(C=C4)O)O)O)OC5C(C(C(CO5)O)O)O)O)O |
Synonyms |
3,4-dihydroxy-beta phenylethoxy-O-beta-xylopyranosyl-(1-2)-alpha-rhamnopyranosyl-(1-3)-4-O-caffeoyl-beta-glucopyranoside phlinoside B |
Origin of Product |
United States |
Comparison with Similar Compounds
Phlinoside B belongs to a broader class of phenylethanoid glycosides. Below is a detailed comparison with structurally and functionally related compounds:
Structural Comparison
Key Structural Insights :
- Sugar Diversity: this compound’s xylose substitution distinguishes it from Phlinoside A (glucose) and Phlinoside C (rhamnose) .
- Acyl Groups: The absence of acyl groups in this compound contrasts with Phlinoside D (galloyl) and verbascoside (caffeoyl), which enhance antioxidant and anti-inflammatory activities in the latter compounds .
Functional Comparison
Functional Insights :
- Cytotoxicity: this compound’s selectivity for cancer cells is linked to its unmodified dihydroxy core, which may interact with oncogenic redox systems .
- Anti-inflammatory Potential: While this compound’s activity is underexplored, Phlinoside D’s superior ROS inhibition highlights the role of acyl modifications in enhancing anti-inflammatory effects .
- Antimicrobial Activity: Unlike Forsythoside B, this compound lacks reported antimicrobial effects, likely due to the absence of apiose or acetyl groups critical for bacterial membrane disruption .
Q & A
Q. How is Phlinoside B structurally characterized, and what spectroscopic techniques are critical for its identification?
this compound's structural elucidation relies on advanced spectroscopic methods. Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR identify functional groups and connectivity, while 2D techniques (e.g., H-H COSY, HMBC) resolve coupling patterns and long-range correlations, as demonstrated in the assignment of its caffeoyl ester and glycosidic linkages .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula and fragmentation patterns.
- Optical rotation and UV/IR spectroscopy : Used to validate stereochemistry and conjugated systems . Experimental protocols should adhere to reproducibility standards, with detailed synthetic procedures and characterization data provided in supplementary materials .
Q. What are the standard protocols for isolating this compound from plant sources, and how is purity validated?
Isolation typically involves:
- Chromatographic separation : Column chromatography (e.g., silica gel, Sephadex LH-20) followed by HPLC for purification.
- Purity validation : Purity is assessed via HPLC-DAD/ELSD (>95% purity threshold), supported by elemental analysis and NMR spectral consistency .
- Handling complex matrices : Co-eluting compounds in Lamiaceae species (e.g., Phlomis or Eremostachys) require countercurrent chromatography or preparative TLC to resolve structural analogs (e.g., Phlinoside A, D, or F) .
Advanced Research Questions
Q. How can researchers resolve conflicting spectral data during this compound’s structural analysis?
Contradictions in spectral interpretation (e.g., ambiguous NOESY correlations or HMBC cross-peaks) require:
- Comparative analysis : Cross-referencing with structurally related compounds (e.g., Phlinoside A or C) to identify conserved spectral features .
- Isotopic labeling : ¹³C-enriched precursors in biosynthetic studies to trace carbon connectivity.
- Computational modeling : DFT calculations to predict NMR chemical shifts or docking studies for stereochemical validation . Documentation of unresolved discrepancies should be included in supplementary materials to guide future studies .
Q. What experimental designs are optimal for studying this compound’s biosynthetic pathways?
Biosynthetic pathway elucidation involves:
- Precursor feeding assays : Administering labeled precursors (e.g., ¹³C-glucose or phenylalanine) to plant cultures or cell lines to track incorporation into this compound.
- Enzyme inhibition studies : Using specific inhibitors (e.g., ROS scavengers for oxidative steps) to identify rate-limiting reactions.
- Transcriptomic profiling : RNA-seq of high- vs. low-producing plant tissues to pinpoint candidate genes (e.g., glycosyltransferases, acyltransferases) . Experimental controls must account for endogenous metabolite variability and environmental stressors .
Q. How can researchers address low yields of this compound in synthetic or semi-synthetic approaches?
Yield optimization strategies include:
- Solvent system optimization : Testing polar aprotic solvents (e.g., DMF) for glycosylation efficiency.
- Catalyst screening : Transition metal catalysts (e.g., Pd-mediated coupling) for regioselective esterification.
- Protecting group strategies : Temporary protection of hydroxyl groups to prevent side reactions during caffeoyl ester formation . Yield data should be statistically analyzed (e.g., ANOVA) to identify significant factors, with negative results reported to avoid publication bias .
Methodological Considerations for Data Interpretation
Q. What statistical frameworks are recommended for analyzing this compound’s bioactivity data?
- Dose-response modeling : Use nonlinear regression (e.g., Hill equation) to calculate IC₅₀ values in bioassays.
- Multivariate analysis : PCA or PLS-DA to distinguish this compound’s effects from co-isolated compounds in crude extracts.
- Reproducibility checks : Include triplicate measurements and report standard deviations; outliers should be scrutinized for methodological errors .
Q. How should researchers handle contradictory bioactivity results across studies?
Contradictions may arise from:
- Assay variability : Differences in cell lines (e.g., primary vs. immortalized) or incubation conditions.
- Compound stability : this compound’s susceptibility to hydrolysis in aqueous media requires stability testing under experimental conditions. Meta-analyses using PRISMA guidelines can reconcile discrepancies by evaluating study quality and heterogeneity .
Structural and Functional Comparison
Q. How does this compound’s bioactivity compare to its structural analogs (e.g., Phlinoside A or C)?
- SAR studies : Systematic comparison of analogs (e.g., glycosylation patterns, ester substituents) using standardized assays (e.g., antioxidant DPPH or anti-inflammatory COX-2 inhibition).
- Molecular docking : Predict binding affinities to target proteins (e.g., kinases or receptors) to rationalize activity differences . Data should be tabulated to highlight critical structural motifs (Table 1).
Table 1 : Key Structural Features and Bioactivity of Phlinoside Derivatives
| Compound | Glycosylation Site | Ester Group | Reported IC₅₀ (DPPH) | Reference |
|---|---|---|---|---|
| Phlinoside A | C-3 | Caffeoyl | 18.5 µM | |
| This compound | C-6 | Caffeoyl | 22.1 µM | |
| Phlinoside C | C-4 | Feruloyl | 35.6 µM |
Ethical and Reporting Standards
Q. What ethical guidelines apply to phytochemical studies involving endangered plant sources of this compound?
- Sustainable sourcing : Compliance with CITES regulations for plant material collection.
- Ethical review : Approval from institutional biosafety committees for genetic modification studies.
- Data transparency : Negative results and failed synthetic attempts must be archived in repositories like Zenodo .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
